molecular formula C16H8I2 B14390833 1,2-Diiodopyrene CAS No. 90024-11-6

1,2-Diiodopyrene

Katalognummer: B14390833
CAS-Nummer: 90024-11-6
Molekulargewicht: 454.04 g/mol
InChI-Schlüssel: YAQAPXZRTWCRQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Diiodopyrene is an organic compound belonging to the pyrene family, characterized by the presence of two iodine atoms attached to the 1 and 2 positions of the pyrene ring Pyrene itself is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, known for its stability and unique photophysical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Diiodopyrene can be synthesized through several methods, with one common approach involving the iodination of pyrene. This process typically uses iodine (I₂) and an oxidizing agent such as potassium iodate (KIO₃) in an acidic medium like acetic acid (CH₃COOH) and water (H₂O). The reaction conditions are carefully controlled to ensure regioselectivity, resulting in the substitution of iodine atoms at the desired positions on the pyrene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Diiodopyrene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrene core.

    Coupling Reactions: It can form carbon-carbon bonds through coupling reactions, such as Suzuki or Heck coupling, facilitated by palladium catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield methoxy-substituted pyrene derivatives, while coupling reactions can produce extended conjugated systems.

Wissenschaftliche Forschungsanwendungen

1,2-Diiodopyrene has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which 1,2-Diiodopyrene exerts its effects is primarily through its ability to participate in various chemical reactions, altering its structure and properties. The iodine atoms act as reactive sites, facilitating the formation of new bonds and enabling the compound to interact with other molecules. This reactivity is harnessed in applications such as molecular electronics, where the compound’s ability to form extended conjugated systems is crucial.

Vergleich Mit ähnlichen Verbindungen

    1,6-Dibromopyrene: Another halogenated pyrene derivative with bromine atoms at the 1 and 6 positions.

    1,8-Diiodopyrene: Similar to 1,2-Diiodopyrene but with iodine atoms at the 1 and 8 positions.

    2,7-Diiodopyrene: Iodine atoms at the 2 and 7 positions, offering different reactivity and properties.

Uniqueness: this compound is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for the exploration of different chemical pathways and the synthesis of novel materials with distinct properties .

Eigenschaften

CAS-Nummer

90024-11-6

Molekularformel

C16H8I2

Molekulargewicht

454.04 g/mol

IUPAC-Name

1,2-diiodopyrene

InChI

InChI=1S/C16H8I2/c17-13-8-11-5-4-9-2-1-3-10-6-7-12(16(13)18)15(11)14(9)10/h1-8H

InChI-Schlüssel

YAQAPXZRTWCRQG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4I)I)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.